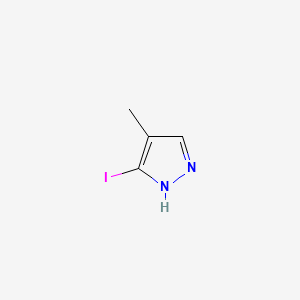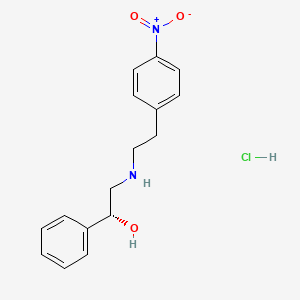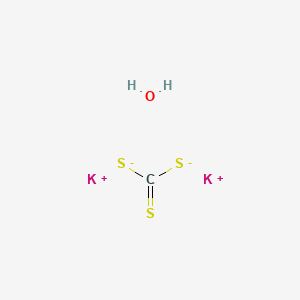
tert-Butyl ((S)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate
Übersicht
Beschreibung
The compound “tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate” is a type of organic carbamate . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are structural elements of many approved therapeutic agents . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Synthesis Analysis
The synthesis of carbamates, including tert-butyl carbamates, has been explored in various studies . One method involves the reaction with di-tert-butyl dicarbonate and sodium azide, leading to the formation of the corresponding acyl azides . This then undergoes a Curtius rearrangement, in the presence of tetrabutylammonium bromide and zinc(II) triflate, providing carbamates through trapping of the isocyanate intermediate .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates, such as the compound , is related to amide-ester hybrid features . The carbamate functionality is capable of modulating inter- and intramolecular interactions with target enzymes or receptors . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Chemical Reactions Analysis
Carbamates, including tert-butyl carbamates, are known to participate in a variety of chemical reactions . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .
Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates have been studied . They generally display very good chemical and proteolytic stabilities . The carbamate functionality is related to amide-ester hybrid features . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .
Wissenschaftliche Forschungsanwendungen
Palladium-katalysierte Synthese von N-Boc-geschützten Anilinen
Tert-Butylcarbamate dient als wertvolles Reagenz bei der Synthese von N-Boc-geschützten Anilinen. Die N-Boc-(tert-Butoxycarbonyl)-Gruppe fungiert als Schutzgruppe für primäre Amine und ermöglicht eine selektive Funktionalisierung an anderen Positionen. Palladium-katalysierte Reaktionen unter Verwendung von Tert-Butylcarbamaten ermöglichen die Einführung von Anilin-Einheiten unter Erhaltung der Aminfunktionalität .
Synthese von tetrasubstituierten Pyrrolen
Tert-Butylcarbamate wurde bei der Synthese von tetrasubstituierten Pyrrolen eingesetzt. Diese Pyrrole sind in der C-3-Position mit Ester- oder Ketongruppen funktionalisiert. Die Reaktivität der Verbindung ermöglicht die Konstruktion komplexer Pyrrolgerüste, die Anwendungen in der medizinischen Chemie, Materialwissenschaft und der Synthese von Naturstoffen finden .
Carbamatsynthese durch Aminierung oder Umlagerung
Tert-Butylcarbamate gehört zur umfassenderen Klasse der Carbamate. Carbamate haben die allgemeine Formel R2NC(O)OR und leiten sich von Carbaminsäure (NH~2~COOH) ab . Die Synthese von Tert-Butylcarbamaten beinhaltet Aminierungs- oder Umlagerungsreaktionen. Sie können beispielsweise in hohen Ausbeuten hergestellt werden, indem eine Carbonsäure mit Di-tert-butyl-dicarbonat und Natriumazid umgesetzt wird, was zu einem Acylazid-Zwischenprodukt führt .
Asymmetrische Synthese von N-Heterocyclen über Sulfinimine
Obwohl es nicht direkt mit Tert-Butylcarbamaten zusammenhängt, ist erwähnenswert, dass enantiomerenreines Tert-Butansulfinamid weit verbreitet in der asymmetrischen Synthese von N-Heterocyclen eingesetzt wurde. Von Tert-Butansulfinamid abgeleitete Sulfinimine wurden in verschiedenen Transformationen eingesetzt, darunter die Konstruktion chiraler heterocyclischer Gerüste .
Wirkmechanismus
Target of Action
Tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate, also known as tert-butyl N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group that it is designed to protect .
Mode of Action
The compound acts by forming a carbamate with the amine group, effectively protecting it from further reactions . This is achieved through a nucleophilic addition-elimination reaction, where the amine acts as a nucleophile and attacks the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate . This intermediate then undergoes elimination, expelling a carbonate ion and forming the protected amine .
Biochemical Pathways
The formation and removal of the tert-butyl carbamate protecting group are key steps in many biochemical pathways, particularly in the synthesis of peptides . The protection of the amine group allows for selective reactions to occur at other sites in the molecule, and the subsequent removal of the protecting group then allows the amine to participate in further reactions .
Pharmacokinetics
This stability, along with their ability to form hydrogen bonds, can enhance their bioavailability .
Result of Action
The primary result of the action of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is the protection of the amine group, allowing for selective reactions to occur at other functional groups within the molecule . This can facilitate the synthesis of complex organic molecules, including peptides .
Action Environment
The action of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is influenced by various environmental factors. For instance, the presence of strong acids can lead to the removal of the protecting group .
Safety and Hazards
Zukünftige Richtungen
Carbamates, including tert-butyl carbamates, have received much attention due to their application in drug design and discovery . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents . Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . Therefore, the future directions of research on carbamates are likely to continue focusing on these areas.
Biochemische Analyse
Biochemical Properties
Tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the palladium-catalyzed synthesis of N-Boc-protected anilines . The nature of these interactions often involves the formation of stable intermediates that facilitate the synthesis of complex organic molecules. The compound’s solubility in methylene chloride, chloroform, and alcohols, but slight solubility in petroleum ether and water, also influences its biochemical interactions .
Molecular Mechanism
At the molecular level, tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it is used in the synthesis of peptides where it acts as a protecting group for amines, which can be installed and removed under relatively mild conditions . This property is crucial for its role in biochemical reactions and organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate change over time. The compound is relatively stable under cool, dry conditions but can degrade over time if exposed to moisture or high temperatures . Long-term studies have shown that its stability is crucial for its effectiveness in biochemical reactions and organic synthesis.
Dosage Effects in Animal Models
The effects of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate vary with different dosages in animal models. At lower doses, it may not exhibit significant toxic effects, but at higher doses, it can lead to adverse effects such as immunotoxicity and endocrine disruption . These effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its breakdown and assimilation in biological systems. For instance, it is known to undergo biodegradation through microbial metabolism, which involves specific strains and enzymes . This process is crucial for its elimination from biological systems and its overall metabolic impact.
Transport and Distribution
Within cells and tissues, tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is essential for its biochemical activity and effectiveness in different cellular contexts.
Subcellular Localization
The subcellular localization of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function within cells.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMPMIMTLBGEHT-IINYFYTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124244 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247068-82-2 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247068-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 247068-82-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


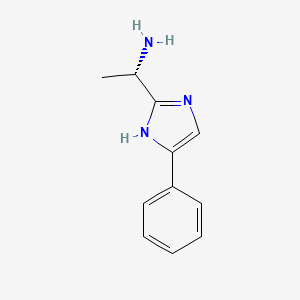
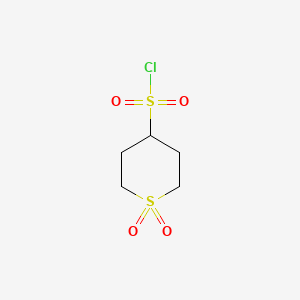

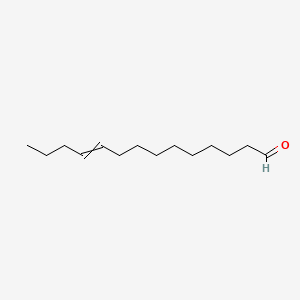
![2-[(Tetradec-10-yn-1-yl)oxy]oxane](/img/structure/B579848.png)

![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B579853.png)


